(E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
(E)-6-(4-((4-Methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted with a sulfonylated piperazine moiety and a 4-methylstyryl group. This structure confers unique electronic and steric properties, making it a candidate for targeting protein-protein interactions, particularly in bromodomain and extraterminal (BET) family inhibition. Its sulfonyl group increases solubility and metabolic stability compared to non-sulfonylated analogs, while the piperazine ring provides conformational flexibility for target engagement .
Properties
IUPAC Name |
6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-2-4-16(5-3-15)8-13-27(25,26)23-11-9-22(10-12-23)18-7-6-17-20-19-14-24(17)21-18/h2-8,13-14H,9-12H2,1H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSDEXFOCZGLF-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Structural Features
The molecular structure of the compound includes:
- A triazolo ring fused with a pyridazine core.
- A sulfonyl group attached to a piperazine moiety.
- A methylstyryl substituent that enhances its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 366.47 g/mol.
Antiproliferative Activity
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown moderate to potent activity in inhibiting cell growth in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. One study reported an IC50 value of 0.008 μM for a closely related compound against A549 cells, indicating strong antiproliferative potential .
The proposed mechanism of action for these compounds involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
- Cell Cycle Arrest : The compounds induce significant cell cycle alterations, particularly affecting mitotic progression.
Comparative Biological Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4q | A549 | 0.008 | Tubulin inhibition |
| Compound 4q | HT-1080 | 0.012 | Tubulin inhibition |
| Compound 4q | SGC-7901 | 0.014 | Tubulin inhibition |
Study 1: Anticancer Properties
In a study evaluating various triazolo[4,3-b]pyridazines, the compound demonstrated significant antiproliferative effects across multiple cancer cell lines. The results indicated that structural modifications could enhance biological activity, emphasizing the importance of the sulfonyl and piperazine groups in mediating these effects .
Study 2: Molecular Modeling
Molecular docking studies suggested that the compound binds effectively to the colchicine site on tubulin. This interaction is crucial for its ability to inhibit microtubule dynamics, which is a common target for anticancer agents .
Comparison with Similar Compounds
AZD5153: A Bivalent Triazolopyridazine-Based BET Inhibitor
AZD5153, (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one, shares the triazolopyridazine core but differs in substituents. Key comparisons:
| Property | (E)-6-(4-((4-Methylstyryl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | AZD5153 |
|---|---|---|
| Core Structure | Triazolopyridazine with sulfonylated piperazine | Triazolopyridazine with methoxy and dimethylpiperazine |
| Key Substituents | 4-Methylstyryl sulfonyl | 3-Methoxy, dimethylpiperazine |
| Binding Mode | Monovalent (presumed) | Bivalent (dual BRD4 engagement) |
| BRD4 IC₅₀ | Not reported in evidence | <1 nM |
| Solubility | Enhanced by sulfonyl group | Moderate (logP ~3.5) |
| In Vivo Efficacy | Undocumented | Tumor growth inhibition in xenografts |
AZD5153’s bivalent binding confers superior BRD4 potency compared to monovalent analogs, though its higher molecular weight may limit bioavailability. The target compound’s sulfonyl group may improve solubility but lacks bivalent synergy .
6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
This analog replaces the sulfonylated styryl group with ethylpiperazine and isopropyl substituents:
| Property | This compound | 6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl) Analog |
|---|---|---|
| Substituents | Sulfonylated 4-methylstyryl | Ethylpiperazine, isopropyl |
| Hydrophobicity | Moderate (sulfonyl enhances polarity) | High (alkyl groups dominate) |
| Target Selectivity | Likely BET family | Undocumented (potentially kinase-focused) |
| Synthetic Complexity | High (E-configuration and sulfonation) | Moderate |
The ethylpiperazine analog’s lack of sulfonation reduces solubility but simplifies synthesis. Its isopropyl group may enhance membrane permeability, favoring CNS targets .
Methodological Considerations in Similarity Assessment
Computational Similarity Metrics
Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice coefficients quantify structural overlap. For example:
- Tanimoto Similarity : The target compound shares ~70% similarity with AZD5153 due to the triazolopyridazine core but diverges in substituent fingerprints .
- Activity Cliffs: Minor structural changes (e.g., sulfonyl vs. methoxy) may disproportionately affect potency, complicating similarity-based predictions .
Research Findings and Implications
- Sulfonyl vs. Methoxy Groups : Sulfonation improves aqueous solubility but may reduce blood-brain barrier penetration compared to methoxy-containing analogs like AZD5153 .
- Bivalent Binding: AZD5153’s dual BRD4 engagement achieves sub-nanomolar potency, a feature absent in monovalent analogs. This highlights the need for advanced structural strategies in BET inhibitor design .
- Synthetic Feasibility : The target compound’s styryl sulfonation introduces synthetic challenges (e.g., regioselectivity), whereas alkyl-substituted analogs are more accessible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
